molecular formula C17H20O B1597934 4-tert-Butylbenzhydrol CAS No. 22543-74-4

4-tert-Butylbenzhydrol

Cat. No.: B1597934
CAS No.: 22543-74-4
M. Wt: 240.34 g/mol
InChI Key: RIXWZJSPMCRTGU-UHFFFAOYSA-N
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Description

4-tert-Butylbenzhydrol, also known as 4-tert-Butylphenylmethanol, is an organic compound with the molecular formula C17H20O. It is a white crystalline solid that is used in various chemical applications. The compound is characterized by the presence of a tert-butyl group attached to a benzhydrol moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-tert-Butylbenzhydrol can be synthesized through several methods. One common synthetic route involves the reduction of 4-tert-Butylbenzophenone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an alcoholic solvent like ethanol or isopropanol under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of 4-tert-Butylbenzophenone. This method utilizes catalysts such as nickel or palladium on carbon, and the reaction is carried out under high pressure and temperature to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 4-tert-Butylbenzhydrol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in ethanol.

    Substitution: Acid chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products Formed:

    Oxidation: 4-tert-Butylbenzophenone.

    Reduction: 4-tert-Butylcyclohexanol.

    Substitution: Various substituted benzhydrol derivatives depending on the substituent introduced.

Scientific Research Applications

4-tert-Butylbenzhydrol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-Butylbenzhydrol involves its interaction with various molecular targets. In oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of oxygen atoms from the oxidizing agent. In reduction reactions, the carbonyl group is reduced to a hydroxyl group through the transfer of hydrogen atoms from the reducing agent .

Comparison with Similar Compounds

    Benzhydrol: Lacks the tert-butyl group, making it less sterically hindered and more reactive in certain reactions.

    4-tert-Butylbenzophenone: Contains a carbonyl group instead of a hydroxyl group, making it more susceptible to reduction reactions.

    4-tert-Butylcyclohexanol: A fully reduced form of 4-tert-Butylbenzhydrol, with a cyclohexane ring instead of a benzene ring.

Uniqueness: this compound is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences its reactivity and stability. This makes it a valuable compound in synthetic chemistry and industrial applications .

Properties

IUPAC Name

(4-tert-butylphenyl)-phenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O/c1-17(2,3)15-11-9-14(10-12-15)16(18)13-7-5-4-6-8-13/h4-12,16,18H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIXWZJSPMCRTGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373789
Record name 4-tert-Butylbenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22543-74-4
Record name 4-tert-Butylbenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80373789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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